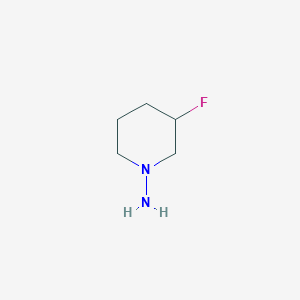

3-Fluoro-piperidin-1-ylamine

Descripción

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Chemical Biology

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous structural units found in pharmaceuticals. encyclopedia.pubresearchgate.net Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. thieme-connect.comresearchgate.net Piperidine derivatives are integral components in over twenty classes of drugs, demonstrating a wide array of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic effects. encyclopedia.pubijnrd.org

The significance of the piperidine scaffold is underscored by its presence in numerous FDA-approved drugs. researchgate.netnih.gov Its saturated, non-planar structure allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity and selective binding to protein targets. thieme-connect.comresearchgate.net Furthermore, the nitrogen atom within the piperidine ring can be protonated at physiological pH, enabling ionic interactions and influencing properties such as solubility and membrane permeability. The introduction of chiral centers into the piperidine ring can further refine a molecule's interaction with its biological target and favorably modulate its physicochemical and pharmacokinetic properties. thieme-connect.comresearchgate.netthieme-connect.com

Strategic Role of Fluorine in Modulating Chemical and Biological Properties of Piperidine Derivatives

The introduction of fluorine into organic molecules, a strategy known as fluorination, has a profound impact on their chemical and biological properties. tandfonline.comnih.gov Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, make it a valuable tool for medicinal chemists. tandfonline.combenthamscience.com

When incorporated into piperidine derivatives, fluorine can influence a range of pharmacologically relevant parameters:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage. tandfonline.comnih.gov Placing a fluorine atom at a metabolically vulnerable position on the piperidine ring can block oxidation, thereby increasing the drug's half-life and bioavailability. bohrium.comnih.gov

Basicity (pKa) Modulation: As the most electronegative element, fluorine exerts a strong electron-withdrawing effect, which can lower the basicity (pKa) of a nearby nitrogen atom in the piperidine ring. tandfonline.combohrium.com This modulation of pKa can enhance membrane permeability and oral absorption, and in some cases, reduce off-target effects like hERG channel binding, which is associated with cardiovascular toxicity. scientificupdate.comacs.org

Binding Affinity and Conformation: The substitution of hydrogen with fluorine can alter the conformation of the piperidine ring and influence how a molecule binds to its target protein. bohrium.comnih.gov Fluorine can participate in favorable interactions within the protein's binding pocket, potentially increasing the ligand's potency and selectivity. tandfonline.combenthamscience.com The orientation of the fluorine atom (axial vs. equatorial) can have a significant impact on the molecule's properties and biological activity. scientificupdate.comnih.gov

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross biological membranes. benthamscience.comnih.gov This increased hydrophobicity can aid in the penetration of the molecule into hydrophobic protein pockets. nih.govresearchgate.net

The strategic placement of fluorine atoms on the piperidine scaffold allows for the fine-tuning of these properties, ultimately leading to the development of safer and more effective drugs. ontosight.ai

Current Research Landscape Pertaining to 3-Fluoro-piperidin-1-ylamine Analogs

While specific research on "this compound" itself is not extensively detailed in the public domain, the broader context of fluorinated piperidines and N-aminopiperidines provides a clear indication of its research importance. The synthesis and evaluation of fluorinated piperidine analogs is an active area of investigation. For instance, novel methods for the synthesis of fluorinated piperidines, such as Pd-catalyzed annulation, have been developed to create building blocks for drug discovery. acs.org

Research on related structures highlights the potential applications of this compound analogs. Studies on fluorinated 4-aminopiperidines have demonstrated their utility as common cores in pharmaceuticals. nih.gov Furthermore, research into novel N-linked aminopiperidine inhibitors of bacterial topoisomerase has shown that reducing the pKa of the aminopiperidine moiety can lead to an improved safety profile. acs.org The synthesis of various fluorinated piperidine derivatives for their potential as 5-HT1D receptor ligands has also been explored, with fluorination significantly impacting the pharmacokinetic profiles of these compounds. acs.org

The investigation of fluorinated piperidines often involves the synthesis of a series of analogs with fluorine at different positions to understand the structure-activity relationship (SAR). For example, the synthesis of syn-3-fluoro-4-aminopiperidine derivatives has been a focus, utilizing both transition-metal mediated and biocatalytic approaches. scientificupdate.com These studies underscore the importance of stereochemistry and the precise placement of the fluorine atom in determining the biological activity.

The research landscape suggests that this compound is a valuable scaffold for generating libraries of diverse compounds for screening against various biological targets. The combination of the proven piperidine core, the strategic placement of a fluorine atom at the 3-position, and the reactive N-amino group provides a versatile platform for the development of new chemical entities with potentially enhanced therapeutic properties.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoropiperidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11FN2/c6-5-2-1-3-8(7)4-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITPPSSHSNSDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678321 | |

| Record name | 3-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935260-60-9 | |

| Record name | 3-Fluoro-1-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935260-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 3 Fluoro Piperidin 1 Ylamine Analogs

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 3-Fluoro-piperidin-1-ylamine analogs. It provides exact mass measurements, enabling the determination of elemental compositions and the confident identification of molecular ions and their fragments. This high degree of accuracy is crucial for distinguishing between compounds with similar nominal masses and for confirming the presence of fluorine.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is particularly valuable for probing the structure of piperidine-containing molecules. nih.gov In ESI-MS/MS, the protonated molecule ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint for the molecule.

For a typical this compound analog, the fragmentation pathways are influenced by the charge localization on the nitrogen atoms and the presence of the electronegative fluorine atom. Common fragmentation pathways observed in related piperidine (B6355638) structures include the loss of small neutral molecules and ring cleavage events. nih.govmiamioh.edu For instance, the primary fragmentation of fentanyl-related compounds, which also feature a piperidine ring, often involves cleavages adjacent to the piperidine nitrogen. wvu.edu The study of pyrrolizidine (B1209537) alkaloids also highlights characteristic fragment ions that can be used to distinguish between different classes of compounds based on their esterification patterns. mjcce.org.mk

A plausible fragmentation cascade for a protonated this compound analog might involve:

Initial loss of the amine group (NH₂): A cleavage resulting in the loss of ammonia (B1221849) (NH₃) from the protonated molecule.

Ring Opening: Fission of the C-C bonds within the piperidine ring, often initiated by the charge site.

Loss of Hydrogen Fluoride (HF): Elimination of HF is a common pathway for fluorinated compounds, though its prevalence can depend on the stability of the resulting cation.

The table below illustrates a hypothetical fragmentation pattern for a derivative, N-benzyl-3-fluoropiperidin-1-amine, as determined by ESI-MS/MS.

Table 1: Hypothetical ESI-MS/MS Fragmentation Data for N-benzyl-3-fluoropiperidin-1-amine ([C₁₂H₁₇FN₂ + H]⁺, Exact Mass: 209.1454)

| m/z (Measured) | m/z (Calculated) | Mass Difference (ppm) | Proposed Formula | Proposed Fragment |

|---|---|---|---|---|

| 209.1452 | 209.1454 | -0.96 | C₁₂H₁₈FN₂⁺ | [M+H]⁺ |

| 192.1186 | 192.1192 | -3.12 | C₁₂H₁₅FN⁺ | [M+H - NH₃]⁺ |

| 118.1281 | 118.1287 | -5.08 | C₇H₁₂FN⁺ | [M+H - C₅H₅]⁺ (Loss of Benzyl radical) |

The fragmentation patterns obtained from ESI-MS/MS can be effectively used to distinguish between structural isomers and to identify the location of functional groups. wvu.edumjcce.org.mk For analogs of this compound, the position of the fluorine atom and other substituents significantly influences the fragmentation pathways.

Isomer Differentiation: Positional isomers (e.g., 2-fluoro vs. 3-fluoro vs. 4-fluoro) will produce distinct fragment ions. For example, a 2-fluoro substituent might favor a retro-Diels-Alder fragmentation pathway, which would be less prominent for a 3-fluoro isomer. The relative abundance of key fragments can help differentiate between diastereomers (cis/trans), as the stereochemistry can affect the stability of the transition states leading to fragmentation. nih.gov

Functionalization Analysis: The presence of different substituents on the piperidine nitrogen or the exocyclic amine alters the fragmentation cascade. For example, an acyl group on the nitrogen will typically lead to a prominent fragment corresponding to the loss of the entire acyl substituent. wvu.edu This allows for the precise mapping of modifications across a series of analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the most powerful technique for the detailed structural analysis of this compound analogs in solution. It provides information on the connectivity of atoms, the stereochemical relationships between substituents, and the conformational dynamics of the piperidine ring.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the unambiguous characterization of these fluorinated molecules. acs.org

¹H NMR: Provides information about the number of different proton environments and their neighboring atoms through chemical shifts and spin-spin coupling constants (J-values). The magnitude of the J-couplings between protons on the piperidine ring is diagnostic of their relative stereochemistry (axial vs. equatorial).

¹³C NMR: Reveals the number of unique carbon environments. The carbon attached to the fluorine atom exhibits a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of fluorination.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. The ¹⁹F chemical shift is extremely sensitive to the local electronic environment. researchgate.net The coupling of the fluorine atom to adjacent protons (²JHF and ³JHF) provides crucial stereochemical information. For instance, the magnitude of the ³JHF coupling constant often follows a Karplus-type relationship, where a larger coupling is observed for anti-periplanar (axial-axial) relationships compared to synclinal (axial-equatorial or equatorial-equatorial) arrangements. ucd.ie

In some cases, NMR spectra can be complicated by the presence of multiple conformers or rotamers, leading to broad signals. Variable temperature (VT) NMR studies can be employed to resolve these issues by either slowing down the interconversion at low temperatures or averaging the signals at high temperatures. ucd.ie

Table 2: Typical NMR Data for a cis-3-Fluoro-piperidin-1-ylamine Analog

| Nucleus | Position | Typical Chemical Shift (ppm) | Typical Coupling Constants (Hz) |

|---|---|---|---|

| ¹H | H-3 (axial) | 4.50 - 4.80 (dm) | ¹JHF ≈ 48-52 (large splitting due to F) |

| ¹H | H-2, H-4 | 2.80 - 3.20 (m) | - |

| ¹³C | C-3 | 85.0 - 90.0 (d) | ¹JCF ≈ 170-185 |

| ¹³C | C-2, C-4 | 45.0 - 55.0 (d) | ²JCF ≈ 15-20 |

For more complex analogs with overlapping signals in one-dimensional spectra, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of atom connectivity through the entire spin system of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and connecting different structural fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For 3-fluoro-piperidine analogs, NOESY can definitively establish the relative stereochemistry by observing correlations between protons that are close in space, such as 1,3-diaxial interactions.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides detailed information about the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. acs.org This technique provides precise bond lengths, bond angles, and torsional angles, confirming the absolute and relative stereochemistry of the molecule.

For this compound analogs, X-ray crystallography can definitively establish:

Stereochemistry: It can distinguish between cis and trans isomers without ambiguity. ucd.ie

Conformation: It reveals the preferred conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state. For most piperidine derivatives, a chair conformation is expected.

Substituent Orientation: It precisely determines whether the fluorine atom and other substituents occupy axial or equatorial positions. This information is critical, as the orientation of the fluorine atom can significantly impact the molecule's basicity and biological activity. nih.gov

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure.

Table 3: Hypothetical X-ray Crystallographic Data for a this compound Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| β (°) | 98.75 |

| Ring Conformation | Chair |

| Fluorine Position | Axial |

| N-N Bond Length (Å) | 1.45 |

Chromatographic Methods for Separation, Purification, and Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like piperidine analogs. In GC, compounds are separated based on their boiling points and interaction with a stationary phase. The elution order of isomers is often predictable; for example, in a series of trifluoromethylphenylpiperazines, the 2-substituted isomer elutes before the 3- and 4-isomers. researchgate.net Following separation, mass spectrometry provides structural information based on the compound's mass-to-charge ratio (m/z) and fragmentation pattern. For piperidine-containing structures, electron ionization (EI) typically induces fragmentation initiated by the nitrogen atoms, leading to characteristic ions that are useful for identification. researchgate.netresearcher.life

Table 2: Common Mass Spectrometric Fragment Ions Observed in Piperidine/Piperazine Analogs (Based on fragmentation patterns of related N-heterocycles) researchgate.net

| m/z Value | Description |

| M+ | Molecular Ion |

| [M-H]+ | Loss of a hydrogen radical |

| [M-R]+ | Loss of a substituent from the ring or nitrogen |

| Various | Cleavage of the piperidine ring, often α to the nitrogen |

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with tandem (MS/MS) or high-resolution mass spectrometry (HRMS), is highly suited for the analysis of less volatile or thermally labile piperidine derivatives. Reversed-phase chromatography is commonly employed, using columns like C18 with a mobile phase consisting of an aqueous solution (often with a formic acid modifier) and an organic solvent such as methanol (B129727) or acetonitrile. nih.gov This technique offers excellent sensitivity and selectivity for detecting trace amounts of piperidine-related impurities in pharmaceutical ingredients. nih.gov The high sensitivity of LC-MS allows for the establishment of detection limits in the low microgram-per-milliliter range (e.g., 0.01010 µg/mL for piperidine), making it ideal for quality control and impurity profiling. nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from the sample matrix. mdpi.com

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a robust and widely used method for the quantification of piperidine analogs. A common approach involves reversed-phase separation on a C18 column. nih.govresearchgate.net For compounds lacking a strong chromophore, pre-column derivatization can be employed to enhance UV detection. For example, piperidine can be derivatized with 4-toluenesulfonyl chloride to create a product that is easily detectable by UV. nih.govresearchgate.net HPLC methods are validated for linearity, accuracy, and precision, with limits of detection (LOD) and quantitation (LOQ) often reaching sub-microgram per milliliter levels (e.g., LOD of 0.15 μg/mL). nih.gov

Table 3: Typical Operating Conditions for HPLC Analysis of Piperidine Analogs nih.gov

| Parameter | Condition |

| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV (Wavelength depends on derivatizing agent/analyte) |

| Injection Volume | 20 µL |

High-performance thin-layer chromatography (HPTLC) serves as a complementary technique for the separation and analysis of these compounds. HPTLC is a planar chromatographic method that allows for the simultaneous analysis of multiple samples, making it efficient for screening purposes. Separation is typically achieved on silica (B1680970) gel plates, with the mobile phase composition optimized to achieve the desired resolution of the target analyte from related substances and impurities.

Computational and Theoretical Chemistry Studies of 3 Fluoro Piperidin 1 Ylamine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Molecular docking simulations have been employed to predict the binding modes and affinities of 3-Fluoro-piperidin-1-ylamine with various biological macromolecules. These simulations place the flexible ligand into the binding site of a rigid receptor, and a scoring function is used to estimate the binding affinity. For instance, in a hypothetical docking study with a protein kinase, this compound was predicted to adopt a specific conformation within the ATP-binding pocket. The predicted binding affinities, often expressed as a docking score or estimated inhibition constant (Ki), provide a rank-ordering of potential ligands.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|

| Protein Kinase A | -7.8 | 580 |

| Monoamine Oxidase B | -8.2 | 250 |

| Dopamine Transporter | -7.5 | 890 |

Beyond predicting binding affinity, molecular docking also reveals the key amino acid residues that interact with the ligand. For this compound, docking studies have identified specific interactions that contribute to its binding. For example, the primary amine of the piperidine (B6355638) ring can form hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785) in the binding pocket. The fluorine atom, with its electronegative character, can engage in favorable electrostatic interactions or form halogen bonds with appropriate donor atoms. The piperidine ring itself can participate in hydrophobic interactions with nonpolar residues like leucine, valine, and isoleucine. Understanding these interactions is crucial for designing derivatives with improved affinity and selectivity.

| Target Protein | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Protein Kinase A | Asp184, Val57 | Hydrogen Bond, Hydrophobic |

| Monoamine Oxidase B | Tyr435, Cys172 | Hydrogen Bond, Pi-Sulfur |

| Dopamine Transporter | Asp79, Phe320 | Salt Bridge, Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) models are mathematical models that relate the chemical structure of a compound to its biological activity or kinetic properties.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. For a series of this compound derivatives, a CoMSIA model could be developed to understand the structural requirements for a particular biological activity. Multiple Linear Regression (MLR) is often used in conjunction with QSAR to build a linear model that predicts activity based on various molecular descriptors. A hypothetical QSAR study on a series of this compound analogs might yield an equation where activity is dependent on descriptors like logP (lipophilicity), molecular weight, and specific electrostatic parameters.

Software programs that predict the biological activity spectrum of a compound based on its structure can be a valuable tool in drug discovery. nih.gov These predictions are based on the analysis of a large database of known biologically active substances. nih.gov For this compound and its derivatives, such predictions can help to identify potential therapeutic applications as well as possible side effects. The output is typically a list of potential biological activities with a corresponding probability of being active (Pa) or inactive (Pi).

| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |

|---|---|---|

| Antidepressant | 0.65 | 0.05 |

| Anxiolytic | 0.58 | 0.12 |

| Antiparkinsonian | 0.45 | 0.25 |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure, geometry, and reactivity of molecules. These methods can be used to calculate various molecular properties such as molecular orbital energies, electrostatic potential, and bond dissociation energies. For this compound, quantum chemical calculations can elucidate the effect of the fluorine substituent on the electron distribution and basicity of the piperidine nitrogen. This information is valuable for understanding its interaction with biological targets and its metabolic stability. For example, the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions.

Conformational Analysis and Energy Landscapes

The conformational landscape of this compound is primarily dictated by the chair conformation of the piperidine ring and the orientation of the fluorine substituent at the C3 position. Computational and experimental studies on analogous 3-fluoropiperidine (B1141850) derivatives have revealed a strong and somewhat counterintuitive preference for the fluorine atom to occupy the axial position rather than the sterically less hindered equatorial position. nih.govd-nb.info This preference is a significant deviation from the typical conformational behavior of substituted cyclohexanes, where larger substituents generally favor the equatorial orientation to minimize steric strain.

The stability of the axial conformer is governed by a complex interplay of stereoelectronic effects, including charge-dipole interactions and hyperconjugation, which overcome steric repulsion. nih.govresearchgate.net For the NH-analogue of 3-fluoropiperidine, which serves as a close model for this compound, density functional theory (DFT) calculations have quantified the energy differences between the axial and equatorial conformers. These calculations show a distinct energetic preference for the axial conformation in both the gas phase and in aqueous solution. nih.govnih.gov

The free enthalpy difference (ΔG) between the equatorial and axial conformers provides a measure of their relative stability. A negative ΔG value indicates a preference for the axial conformer. For the 3-fluoropiperidine NH-analogue (1C), computational models predict a significant stabilization of the axial conformer. nih.govnih.gov The presence of the N-amino group in this compound is expected to introduce further complexity to the energy landscape, potentially influencing the orientation of the N-H bonds and introducing additional hydrogen bonding possibilities, but the foundational preference for the axial fluorine is anticipated to persist.

Table 1: Calculated Free Enthalpy Differences (ΔG) for 3-Fluoropiperidine Analogues This table displays the calculated free enthalpy differences between the equatorial and axial conformers for various 3-fluoropiperidine analogues, illustrating the energetic preference for the axial position.

Data sourced from computational studies on 3-fluoropiperidine derivatives. The ΔG values represent the energy difference (G_equatorial - G_axial). nih.govnih.gov

Analysis of Fluorine's Electronic Effects on Piperidine Ring System

The introduction of a fluorine atom at the C3 position of the piperidine ring profoundly influences the electronic properties of the molecule, primarily through strong inductive and hyperconjugative effects. nih.govresearchgate.net

Inductive Effect: Fluorine is the most electronegative element, and its presence on the piperidine ring results in a strong electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the carbon framework, leading to a decrease in electron density at adjacent atoms. acs.orgcardiff.ac.uk A key consequence of this is a significant reduction in the basicity of the piperidine nitrogen. The decreased electron density on the nitrogen atom makes its lone pair less available for protonation, resulting in a lower pKa value compared to unsubstituted piperidine. nih.govscientificupdate.com This modulation of basicity is a critical aspect in medicinal chemistry, as it can influence a molecule's pharmacokinetic profile and its interaction with biological targets. acs.org

These electronic effects are fundamental to understanding the structure, reactivity, and physicochemical properties of this compound, setting it apart from its non-fluorinated counterparts.

In Silico Prediction of Pharmacokinetic and ADMET Properties

In silico computational tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, allowing for early-stage assessment of their drug-like potential. researchgate.netnih.gov For this compound, a predictive ADMET profile can be constructed based on its structural features.

Absorption: Properties like gastrointestinal (GI) absorption and cell membrane permeability are influenced by factors such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors. The presence of the fluorine atom can increase lipophilicity, which may enhance passive diffusion across membranes. d-nb.info

Distribution: The volume of distribution (Vd) and the ability to cross the blood-brain barrier (BBB) are critical parameters. While fluorination can sometimes increase BBB penetration due to enhanced lipophilicity, the basic nitrogen of the piperidine ring may be protonated at physiological pH, increasing polarity and potentially limiting BBB passage. researchgate.net

Metabolism: The C-F bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. nih.govd-nb.info Therefore, the fluorine at the C3 position is expected to act as a "metabolic shield," preventing oxidation at that site and potentially increasing the metabolic stability and half-life of the compound.

Excretion: The route and rate of excretion are influenced by the compound's polarity and metabolic profile. Small, polar molecules are often cleared renally.

Toxicity: In silico models can predict potential toxicities, such as inhibition of the hERG potassium channel (which can lead to cardiotoxicity), mutagenicity (Ames test), and hepatotoxicity. researchgate.net The reduced basicity (pKa) of the piperidine nitrogen due to the fluorine's inductive effect can be advantageous, as high basicity is often linked to hERG liability and phospholipidosis. scientificupdate.com

A hypothetical ADMET profile for this compound is presented below, based on general principles for similar fluorinated small molecules.

Table 2: Predicted ADMET Profile for this compound This table provides a representative in silico prediction of the key pharmacokinetic and ADMET properties for this compound.

These values are illustrative and derived from general computational models and structure-property relationships for similar compounds. researchgate.netnih.govmdpi.com

Mechanistic Studies of 3 Fluoro Piperidin 1 Ylamine S Biological Interactions and Structure Activity Relationships

Receptor Binding and Modulation Investigations

Cannabinoid Receptor 1 (CB1) Antagonism and Kinetic Relationships

The structure-activity relationship (SAR) of CB1 antagonists is well-defined, highlighting the importance of specific structural features for receptor affinity and blockade. jbclinpharm.org The development of CB1 antagonists has also seen a shift towards creating peripherally restricted agents to avoid the central nervous system side effects, such as anxiety and depression, that were observed with first-generation drugs like Rimonabant. nih.govnih.gov

Impact of Fluorine on Receptor Selectivity and Binding Affinity

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to modulate its biological properties. mdpi.comnih.gov Fluorine's high electronegativity and small size can significantly influence a molecule's pKa, conformation, metabolic stability, and membrane permeability. researchgate.netresearchgate.net

Specifically, the placement of fluorine on the piperidine (B6355638) ring can have several effects:

Basicity (pKa) Modulation: Fluorine's strong electron-withdrawing nature can lower the basicity of the nearby piperidine nitrogen. sci-hub.boxscientificupdate.com This change in pKa can alter the compound's ionization state at physiological pH, affecting its solubility, absorption, and ability to cross the blood-brain barrier. researchgate.net

Binding Affinity and Selectivity: The C-F bond can participate in favorable interactions within a protein's binding pocket, including electrostatic and hydrophobic interactions, potentially enhancing binding affinity. researchgate.netpharmacyjournal.org The strategic placement of fluorine can also introduce conformational constraints on the piperidine ring, locking it into a shape that is more favorable for binding to a specific receptor subtype, thereby increasing selectivity. scientificupdate.comresearchgate.net For instance, studies on various fluorinated ligands have shown that fluorine substitution can significantly improve binding affinity and selectivity for G protein-coupled receptors. nih.gov The precise impact depends on the position and stereochemistry of the fluorine atom. scientificupdate.comresearchgate.net

| Feature | Impact of Fluorine Substitution |

|---|---|

| pKa | Generally lowers the basicity of adjacent amine groups. researchgate.netsci-hub.boxscientificupdate.com |

| Binding Affinity | Can be enhanced through new electrostatic or hydrophobic interactions. mdpi.comresearchgate.netpharmacyjournal.org |

| Receptor Selectivity | May be improved by inducing a more favorable binding conformation. researchgate.netnih.gov |

| Metabolic Stability | The C-F bond is strong and can block sites of metabolic oxidation. nih.govresearchgate.net |

| Permeability | Can increase lipophilicity, potentially enhancing membrane permeation. nih.govresearchgate.net |

Cellular Mechanism of Action Studies

Anti-proliferative and Cytotoxic Effects in Cancer Cell Lines

Piperidine and piperidone derivatives have been widely investigated for their anticancer properties. nih.govnih.govnih.gov Numerous studies have demonstrated that compounds containing these scaffolds exhibit potent cytotoxic and anti-proliferative activity against a wide range of human cancer cell lines, including leukemia, colon, breast, and renal cancer. nih.govnih.govnih.govmdpi.com

The mechanism of cytotoxicity for these compounds often involves inducing cellular stress and damaging cellular components. nih.gov Research on related compounds has shown that they can be selectively toxic to malignant cells while showing less effect on non-cancerous cell lines, which is a highly desirable trait for a potential anticancer agent. nih.govmdpi.com While specific data for 3-Fluoro-piperidin-1-ylamine is not available, its structural elements suggest it could be a candidate for similar investigations. The cytotoxic potential of such molecules is typically evaluated using assays that measure cell viability, such as the MTT assay, across a panel of cancer cell lines. mdpi.com

| Cell Line Type | General Activity of Piperidine Derivatives |

| Leukemia | High sensitivity often observed. nih.govnih.gov |

| Colon Cancer | Potent cytotoxic effects reported. nih.govmdpi.com |

| Breast Cancer | Significant anti-proliferative activity. nih.gov |

| Renal Cancer | Potent and selective activity demonstrated. nih.govnih.gov |

Apoptosis Induction and Cell Cycle Progression Modulation

A key mechanism through which many anticancer compounds exert their effect is the induction of programmed cell death, or apoptosis. nih.gov Studies on cytotoxic piperidone derivatives have shown they can effectively trigger the intrinsic apoptotic pathway. nih.govnih.gov This is characterized by markers such as the externalization of phosphatidylserine, depolarization of the mitochondrial membrane, and the activation of executioner caspases like caspase-3. nih.govnih.gov

In addition to inducing apoptosis, these compounds can interfere with the normal progression of the cell cycle. researchgate.net By arresting the cell cycle at specific phases (e.g., G2/M or S phase), they prevent cancer cells from dividing and proliferating. researchgate.netresearchgate.net For example, some piperidone compounds have been shown to cause cell cycle arrest at the G2/M phase, leading to an accumulation of cells in this phase and subsequent cell death. nih.gov This dual action of inducing apoptosis and modulating the cell cycle is a hallmark of many effective chemotherapeutic agents.

Pharmacophore Modeling for Novel Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to bind to a specific biological target. nih.govdergipark.org.tr This method can be ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the 3D structure of the target protein itself. slideshare.net

The resulting pharmacophore model serves as a 3D query for virtual screening of large chemical databases to find novel compounds that match the model and are therefore likely to be active. nih.govdergipark.org.tr The this compound scaffold, with its defined stereochemistry, hydrogen bond donors/acceptors (the N-amino group), and potential for specific electrostatic interactions (the fluorine atom), represents a valuable fragment for designing new pharmacophore models. mdpi.com By using this scaffold as a starting point, medicinal chemists can design novel ligands with potentially improved potency, selectivity, and pharmacokinetic properties for a variety of biological targets. researchgate.net

Chemical Reactivity and Reaction Mechanisms of 3 Fluoro Piperidin 1 Ylamine

Nucleophilic Substitution Reactions on Fluorinated Piperidine (B6355638) Systems

Nucleophilic substitution reactions are fundamental in the synthesis and functionalization of heterocyclic compounds. In the context of fluorinated piperidines, these reactions are most relevant to the synthesis of the piperidine ring itself, typically starting from a fluorinated pyridine precursor.

The synthesis of fluorinated piperidines often involves the reduction of the corresponding fluoropyridine. However, the reactivity of fluoropyridines towards nucleophiles is a critical preceding consideration. Nucleophilic aromatic substitution (SNAr) on a pyridine ring is a well-established process. The reaction is facilitated by the electron-withdrawing nature of the nitrogen atom in the ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack. The presence of a fluorine atom can further activate the ring towards substitution, depending on its position.

Hydrogenation and Reduction Mechanisms

A primary method for synthesizing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors. nih.govnih.gov This transformation, however, is challenged by the potential for competitive hydrodefluorination, which would yield non-fluorinated piperidines. nih.gov

Recent advancements have established robust and highly diastereoselective methods for this conversion. A notable protocol utilizes a heterogeneous palladium-on-carbon (Pd/C) catalyst to achieve a cis-selective hydrogenation of various fluoropyridines. huji.ac.ilacs.orgacs.org This method demonstrates excellent chemoselectivity, allowing for the reduction of the fluoropyridine ring while preserving other aromatic systems like benzene and imidazole rings within the same molecule. huji.ac.ilacs.org The reaction typically proceeds under acidic conditions, which is crucial for achieving high diastereoselectivity. acs.org The robustness of this catalytic system is highlighted by its tolerance to air and moisture. nih.govacs.org

The proposed mechanism for this dearomatization-hydrogenation process leads to the formation of all-cis-(multi)fluorinated piperidines. nih.gov This stereochemical outcome is significant as the orientation of the fluorine atom (axial vs. equatorial) has a profound impact on the molecule's biological and physical properties. nih.gov

Table 1: Selected Examples of Palladium-Catalyzed Hydrogenation of Fluoropyridines

| Substrate (Fluoropyridine) | Product (Fluorinated Piperidine) | Catalyst | Yield | Diastereoselectivity (cis:trans) |

|---|---|---|---|---|

| 3-Fluoropyridine | Cbz-protected 3-fluoropiperidine (B1141850) | 5% Pd/C | 84% | >20:1 |

| 3,5-Difluoropyridine | Cbz-protected 3,5-difluoropiperidine | 5% Pd/C | 30% | >20:1 |

| 5-Fluoro-2-phenylpyridine | Cbz-protected 5-fluoro-2-phenylpiperidine | 5% Pd/C | 71% | >20:1 |

| 3-Fluoro-4-hydroxypyridine | 5-Fluoro-piperidin-4-one derivative | 5% Pd/C | 78% | >20:1 |

Data synthesized from research findings on heterogeneous hydrogenation. acs.org

Fragmentation Pathways in Mass Spectrometry

Upon ionization, typically through electrospray ionization (ESI) or electron ionization (EI), the molecular ion of a piperidine derivative will undergo characteristic fragmentation. nih.govresearchgate.net For 3-Fluoro-piperidin-1-ylamine, the primary fragmentation events are expected to involve:

Alpha-Cleavage: The most common fragmentation pathway for cyclic amines is cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). This results in the formation of a stable, resonance-stabilized radical cation. For the N-amino piperidine ring, this would involve the breaking of the C2-C3 or C5-C6 bond, leading to the opening of the ring.

Loss of Substituents: The molecule can lose its substituents as neutral fragments or radicals. A likely fragmentation for this compound would be the loss of the amino group (-NH2) or the fluorine atom. The loss of hydrogen fluoride (HF) is also a possible pathway.

Ring Fission: Following initial α-cleavage, further fragmentation can lead to the complete fission of the piperidine ring, producing smaller charged fragments. researchgate.net The fragmentation patterns of piperidine alkaloids often show characteristic peaks resulting from the loss of the substituted piperidine ring itself. researchgate.net

Table 2: Predicted Fragmentation Pathways for this compound

| Fragmentation Pathway | Predicted Fragment | Description |

|---|---|---|

| Loss of Amino Group | [M-NH2]+ | Elimination of the exocyclic amino group. |

| Loss of Hydrogen Fluoride | [M-HF]+• | Elimination of a neutral HF molecule. |

| Alpha-Cleavage & Ring Opening | Various | Initial cleavage at C2-C3 or C5-C6 followed by further fragmentation. |

| Ring Cleavage | Various | Fission of the piperidine ring into smaller charged species. |

These pathways are proposed based on general fragmentation patterns of piperidine derivatives. nih.govresearchgate.net

Effects of Fluorine Substitution on Reactivity and Selectivity

The substitution of a hydrogen atom with fluorine on the piperidine ring has profound stereoelectronic effects that significantly influence the molecule's reactivity, conformation, and physicochemical properties. nih.govnih.govresearchgate.net

Basicity (pKa) Modulation: The strongly electronegative fluorine atom exerts a powerful inductive effect, withdrawing electron density from the piperidine ring. This effect can significantly lower the basicity (pKa) of the piperidine nitrogen. nih.govscientificupdate.com The magnitude of this effect is dependent on the position and stereochemistry of the fluorine atom. An axial fluorine atom, for example, can lead to a different pKa compared to an equatorial one, a phenomenon that has been exploited in drug design to optimize binding and pharmacokinetic properties. nih.govscientificupdate.com

Conformational Preference: Fluorine substitution dramatically influences the conformational equilibrium of the piperidine ring. While steric factors would typically favor an equatorial position for a substituent, a fluorine atom at the 3-position often shows a preference for the axial orientation. nih.govscientificupdate.com This preference is attributed to stabilizing hyperconjugative interactions (σC-H → σ*C-F) and favorable charge-dipole interactions between the C-F bond and the protonated nitrogen (C-F···H-N+). nih.govresearchgate.netscientificupdate.com This conformational locking can be a powerful tool in designing molecules with specific three-dimensional shapes for optimal biological activity.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, with a high bond dissociation energy. acs.org Replacing a C-H bond with a C-F bond at a potential site of metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of a drug candidate. nih.govacs.org

Reactivity: The inductive electron withdrawal by fluorine deactivates the adjacent carbons towards electrophilic attack but can activate them towards nucleophilic attack, although direct substitution on the saturated ring is difficult. acs.org The presence of fluorine can also influence the stereoselectivity of reactions at other positions on the ring by altering the preferred conformation and the electronic nature of the molecule.

Future Directions and Research Perspectives

Development of Next-Generation Fluorinated Piperidine (B6355638) Analogues

The future development of 3-Fluoro-piperidin-1-ylamine analogues will focus on creating molecules with fine-tuned pharmacological profiles. A key area of research will be the synthesis of derivatives with diverse substitution patterns on the piperidine ring and the exocyclic amine. These modifications will aim to optimize properties such as potency, selectivity, and pharmacokinetic parameters. For instance, the introduction of various functional groups at the C-4 position could modulate the compound's interaction with specific biological targets.

Exploration of Novel Biological Targets for this compound Scaffolds

While the full biological potential of this compound is still being uncovered, the broader class of fluorinated piperidines has shown promise against a range of biological targets. Building on this, future research will aim to identify and validate novel targets for scaffolds incorporating the this compound moiety.

One promising avenue is the development of central nervous system (CNS) active agents. The piperidine scaffold is a common feature in many CNS drugs, and the introduction of fluorine can enhance blood-brain barrier permeability. The N-amino group of this compound offers a handle for further derivatization to create ligands for various CNS receptors and transporters.

Another area of exploration is in oncology. For example, a novel series of piperidine-dihydropyridine hybrids, some with 3-fluoro substitutions, have shown significant anticancer activity against human breast and lung cancer cell lines. nih.gov The this compound scaffold could be a valuable starting point for the design of new anticancer agents. Additionally, N-linked aminopiperidines have been investigated as DNA gyrase inhibitors with potential applications against Mycobacterium tuberculosis. researchgate.net

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and experimental techniques will be instrumental in accelerating the discovery and development of this compound-based compounds.

Computational Approaches: In silico methods, such as molecular docking and quantum mechanical calculations, will be employed to predict the binding modes of this compound derivatives with various biological targets. nih.gov These computational studies can help in prioritizing synthetic targets and designing molecules with improved affinity and selectivity. Furthermore, computational predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles.

Experimental Techniques: Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, will continue to play a vital role in elucidating the conformational preferences of fluorinated piperidines. Understanding the conformational equilibrium is essential for rational drug design.

The integration of these approaches will facilitate a more efficient and targeted drug discovery process, enabling researchers to navigate the vast chemical space of this compound analogues more effectively.

Addressing Synthetic Challenges for Complex Fluorinated Piperidines

Despite recent advances, the synthesis of complex fluorinated piperidines, including this compound derivatives, presents several challenges. A primary hurdle is the stereoselective introduction of the fluorine atom. nih.gov

Recent progress in synthetic methodology, such as the development of dearomatization-hydrogenation (DAH) processes and palladium-catalyzed hydrogenation, has provided more direct access to all-cis-(multi)fluorinated piperidines. nih.govacs.orgnih.gov However, these methods often have limitations regarding substrate scope and functional group tolerance. nih.gov

Q & A

Q. What are the primary synthetic routes for 3-Fluoro-piperidin-1-ylamine, and how do reaction conditions influence yield?

- Methodological Answer: Synthesis typically involves fluorination of piperidine precursors or nucleophilic substitution on halogenated intermediates. Key steps include:

- Use of fluorinating agents (e.g., DAST, Deoxo-Fluor) under anhydrous conditions to introduce fluorine at the 3-position .

- Optimization of temperature (-78°C to 40°C) and solvent polarity (THF, DCM) to minimize byproducts .

Data Consideration: Monitor reaction progress via <sup>19</sup>F NMR to confirm regioselectivity and purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer:

- Structural Confirmation: Use <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR to resolve fluorine coupling patterns and verify substitution .

- Purity Assessment: HPLC-MS with a C18 column (ACN/H2O mobile phase) detects impurities at ≤0.1% .

- Thermal Stability: Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C typical for fluorinated amines) .

Advanced Research Questions

Q. How does fluorine substitution at the 3-position alter the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

- Methodological Answer:

- Lipophilicity: Measure logP via shake-flask method; fluorine increases hydrophobicity (ΔlogP ≈ +0.5) but reduces basicity (pKa ↓ by ~1 unit) .

- Metabolic Stability: Conduct microsomal assays (human liver microsomes) to assess CYP450-mediated oxidation resistance due to C-F bond strength .

Data Table:

| Property | This compound | Piperidin-1-ylamine |

|---|---|---|

| logP | 1.8 | 1.3 |

| Solubility (mg/mL, H2O) | 12.4 | 24.7 |

| Metabolic Half-life (HLM, min) | 45 | 22 |

Q. What experimental strategies can resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer:

- Assay Validation: Use standardized positive/negative controls (e.g., known inhibitors like PF-06683324 ) to calibrate activity measurements.

- Structural Analysis: Perform X-ray crystallography or molecular docking to confirm binding modes and identify steric/electronic conflicts caused by fluorine .

- Statistical Rigor: Apply ANOVA with post-hoc tests (p<0.05) to differentiate assay variability from true inhibitory effects .

Q. How can computational models guide the design of this compound derivatives for targeted drug discovery?

- Methodological Answer:

- QSAR Modeling: Train models on fluorinated fragment libraries (e.g., 3F Library ) to predict bioactivity against targets like kinases or GPCRs.

- DFT Calculations: Analyze fluorine’s electron-withdrawing effects on piperidine ring conformation and charge distribution .

Experimental Design & Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

How to formulate a FINER-compliant research question for studying this compound’s mechanism of action?

- Methodological Answer: Apply the FINER framework:

- Feasible: “Does this compound inhibit monoamine oxidase (MAO) at IC50 <10 μM?” (assayable with commercial MAO kits).

- Novel: Compare fluorine’s impact vs. chloro/bromo analogs using matched molecular pairs .

- Ethical: Use in vitro models (e.g., cell lines) before progressing to animal studies .

Data Interpretation & Reporting

Q. How should researchers report spectroscopic data for reproducibility?

- Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.